molecular formula C24H24N4O3 B2907115 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203152-44-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2907115
CAS No.: 1203152-44-6
M. Wt: 416.481
InChI Key: CJUPCJHPZZQDTB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of structural elements, including a dioxin ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the dioxin and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its toxicological effects and environmental persistence.

    Polychlorinated dibenzofurans (PCDFs): Structurally related compounds with similar toxic properties.

    Polychlorinated biphenyls (PCBs): Another group of related compounds with significant environmental and health impacts.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-24(25-19-6-8-21-22(16-19)31-15-14-30-21)18-10-12-28(13-11-18)23-9-7-20(26-27-23)17-4-2-1-3-5-17/h1-9,16,18H,10-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUPCJHPZZQDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NN=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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